molecular formula C9H8BrN3 B2437448 (1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene CAS No. 2470279-25-3

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene

Cat. No.: B2437448
CAS No.: 2470279-25-3
M. Wt: 238.088
InChI Key: PXXGBORJZUJVFL-SECBINFHSA-N
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Description

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene is an organic compound that features both azido and bromo functional groups attached to an indene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-indene, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. This step introduces the bromo group at the 4-position.

    Azidation: The brominated intermediate is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to replace the bromo group with an azido group, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while ensuring safety, especially given the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or DMSO.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.

Major Products

    Substitution: Various substituted indenes depending on the nucleophile used.

    Reduction: (1R)-1-Amino-4-bromo-2,3-dihydro-1H-indene.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving triazole moieties.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and reaction context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Azido-2,3-dihydro-1H-indene: Lacks the bromo group, making it less versatile in certain synthetic applications.

    4-Bromo-2,3-dihydro-1H-indene: Lacks the azido group, limiting its use in cycloaddition reactions.

    1-Azido-4-chloro-2,3-dihydro-1H-indene: Similar structure but with a chloro group instead of a bromo group, which may affect reactivity and selectivity.

Uniqueness

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene is unique due to the presence of both azido and bromo groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(1R)-1-azido-4-bromo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGBORJZUJVFL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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